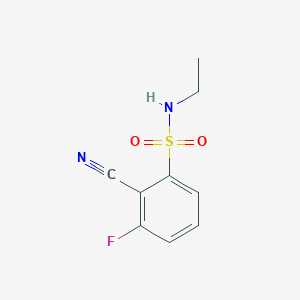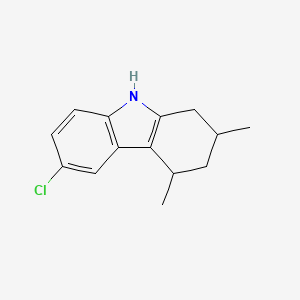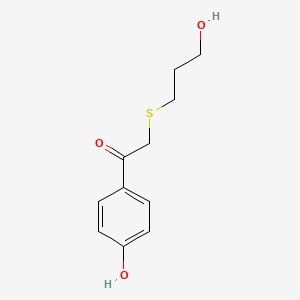
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is an organic compound with a unique structure that includes both hydroxyl and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-hydroxyphenyl)-2-(3-chloropropyl)ethan-1-one. This intermediate is then reacted with sodium hydrosulfide to introduce the thioether group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thioethers.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and thioether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the thioether group, making it less versatile in certain chemical reactions.
1-(3,4-Dihydroxyphenyl)ethanone: Contains an additional hydroxyl group, which may alter its reactivity and biological activity.
1-(4-Hydroxyphenyl)-2-(3-chloropropyl)ethan-1-one: An intermediate in the synthesis of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-1-7-15-8-11(14)9-2-4-10(13)5-3-9/h2-5,12-13H,1,6-8H2 |
Clé InChI |
PTAPUUMIYQLYCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
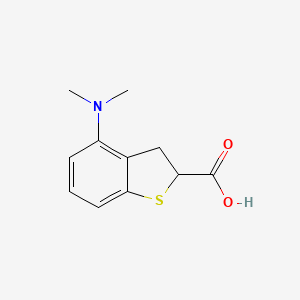
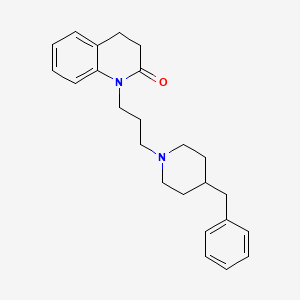
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)


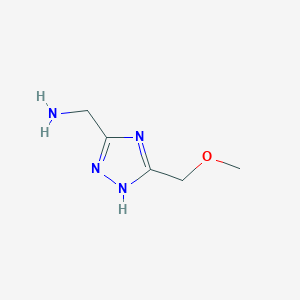
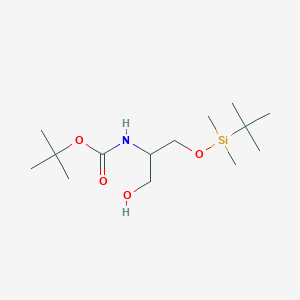
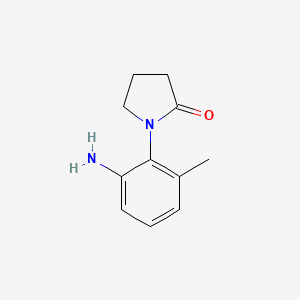
![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)

